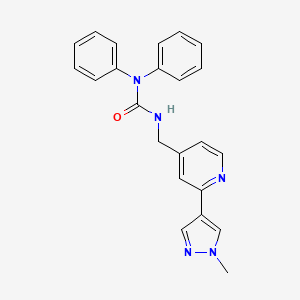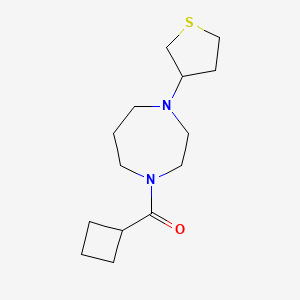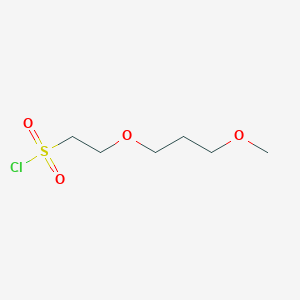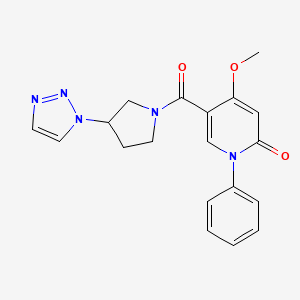
N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C19H14F3N5O3S and its molecular weight is 449.41. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Compounds with fluorobenzamides, thiazole, and thiazolidine structures, similar in complexity to the query compound, have shown promising antimicrobial activity. For instance, derivatives synthesized via microwave-induced methods demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of fluorine atoms in these compounds was essential for enhancing antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).
Advanced Material Development
Research into novel aromatic polyimides incorporating similar structural motifs revealed materials with high solubility in organic solvents and thermal stability. These properties suggest potential applications in high-performance polymers and advanced materials science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Chemical Synthesis and Characterization
The synthesis and characterization of fluoroquinolones with novel N-1 substituents, including compounds similar to the query, have demonstrated potent antibacterial activities against a range of bacterial strains. These findings underscore the importance of structural modifications in enhancing the biological activity of complex molecules (Kuramoto et al., 2003).
Novel Synthesis Approaches
Research on the synthesis of trifluoromethylated analogues of dihydroorotic acid and their derivatives has provided new insights into the construction of complex molecules with potential biological relevance. These compounds, featuring fluorine and pyrimidine elements similar to those in the query compound, highlight the evolving methodologies in organic synthesis (Sukach et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form ethyl 2-(4-fluoroanilino)-2-oxoacetate. This intermediate is then reacted with thiourea to form ethyl 2-(4-fluoroanilino)-2-oxoethylthiocarbamate. The thiocarbamate is then hydrolyzed to form the corresponding carboxylic acid, which is then coupled with 3,4-difluorobenzoyl chloride to form the final product.", "Starting Materials": [ "4-fluoroaniline", "ethyl 2-bromoacetate", "thiourea", "3,4-difluorobenzoyl chloride" ], "Reaction": [ "4-fluoroaniline is reacted with ethyl 2-bromoacetate in the presence of a base to form ethyl 2-(4-fluoroanilino)-2-oxoacetate.", "Ethyl 2-(4-fluoroanilino)-2-oxoacetate is then reacted with thiourea in the presence of a base to form ethyl 2-(4-fluoroanilino)-2-oxoethylthiocarbamate.", "The thiocarbamate is then hydrolyzed with a strong acid to form the corresponding carboxylic acid.", "The carboxylic acid is then coupled with 3,4-difluorobenzoyl chloride in the presence of a base to form the final product, N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] } | |
CAS-Nummer |
888426-19-5 |
Produktname |
N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide |
Molekularformel |
C19H14F3N5O3S |
Molekulargewicht |
449.41 |
IUPAC-Name |
N-[4-amino-2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C19H14F3N5O3S/c20-10-2-4-11(5-3-10)24-14(28)8-31-19-26-16(23)15(18(30)27-19)25-17(29)9-1-6-12(21)13(22)7-9/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI-Schlüssel |
JWUPZVPHWSOKDK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






amine](/img/structure/B2578010.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2578012.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2578018.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2578023.png)


